molecular formula C17H15ClN4O2 B2498670 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide CAS No. 1333525-05-5

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide

Cat. No. B2498670
CAS RN: 1333525-05-5
M. Wt: 342.78
InChI Key: VZKMNVSGQTUEDX-UHFFFAOYSA-N
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Description

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide, also known as CEP-26401, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide binds to the active site of FAAH and forms a covalent bond with the catalytic serine residue. This results in the irreversible inhibition of FAAH, leading to an accumulation of endocannabinoids in the synaptic cleft. The increased levels of endocannabinoids activate the cannabinoid receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may have therapeutic implications for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, its irreversible inhibition of FAAH can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the lack of a suitable FAAH knockout animal model can make it difficult to determine the specificity of this compound.

Future Directions

Future research on 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide could focus on the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the therapeutic potential of this compound for various disorders, such as chronic pain, anxiety, and depression, could be further explored in clinical trials. Further studies could also investigate the role of endocannabinoids in various physiological processes, such as inflammation and neurodegeneration, using this compound as a tool.

Synthesis Methods

The synthesis of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 3-chlorophenylacetonitrile in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic implications for various disorders, such as chronic pain, anxiety, and depression.

properties

IUPAC Name

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)-cyanomethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-3-1-2-13(8-14)15(9-19)22-16(23)12-6-4-11(5-7-12)10-21-17(20)24/h1-8,15H,10H2,(H,22,23)(H3,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMNVSGQTUEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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